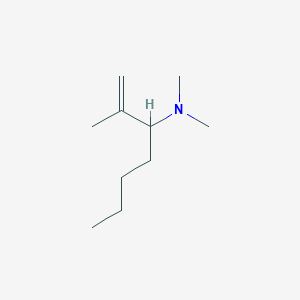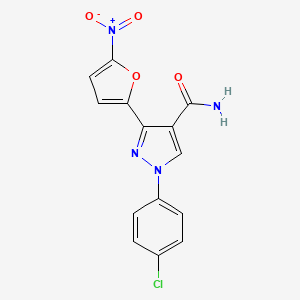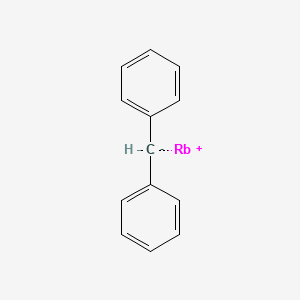
Rubidium diphenylmethanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rubidium diphenylmethanide is an organometallic compound that features a rubidium ion bonded to a diphenylmethanide ligand This compound is part of the broader class of alkali metal diphenylmethanides, which are known for their interesting structural and reactivity properties
準備方法
Synthetic Routes and Reaction Conditions
Rubidium diphenylmethanide can be synthesized through a reaction involving diphenylmethane and rubidium metal. The process typically involves the deprotonation of diphenylmethane by rubidium, resulting in the formation of this compound. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions with oxygen or moisture.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratory settings can be scaled up with appropriate modifications. The key challenges in industrial production include maintaining an inert atmosphere and ensuring the purity of the starting materials and final product.
化学反応の分析
Types of Reactions
Rubidium diphenylmethanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: It can be reduced under specific conditions to yield rubidium and diphenylmethane.
Substitution: this compound can participate in substitution reactions where the diphenylmethanide ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halides and other electrophiles can be used as reagents in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Rubidium and diphenylmethane.
Substitution: Depending on the substituent, various rubidium organometallic compounds can be formed.
科学的研究の応用
Rubidium diphenylmethanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organometallic compounds.
Biology: The compound’s unique properties make it useful in studying metal-ligand interactions and their effects on biological systems.
Medicine: While not widely used in medicine, this compound’s potential for developing new pharmaceuticals is being explored.
Industry: The compound’s reactivity and binding properties make it valuable in the development of new materials and catalysts.
作用機序
Rubidium diphenylmethanide exerts its effects through its metal-ligand interactions. The rubidium ion forms a bond with the diphenylmethanide ligand, resulting in a stable organometallic complex. This complex can undergo various chemical reactions, depending on the conditions and reagents used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the ligands and the specific reaction conditions.
類似化合物との比較
Similar Compounds
- Potassium diphenylmethanide
- Sodium diphenylmethanide
- Cesium diphenylmethanide
Comparison
Rubidium diphenylmethanide is unique among alkali metal diphenylmethanides due to its specific metal-ligand binding modes and reactivity. Compared to potassium and sodium diphenylmethanides, this compound exhibits different solid-state modifications and reactivity patterns. Cesium diphenylmethanide, while similar in some respects, also shows distinct differences in its chemical behavior.
This compound’s unique properties make it a valuable compound for various scientific research applications, highlighting its importance in the field of organometallic chemistry.
特性
CAS番号 |
61187-02-8 |
|---|---|
分子式 |
C13H11Rb |
分子量 |
252.69 g/mol |
IUPAC名 |
phenylmethylbenzene;rubidium(1+) |
InChI |
InChI=1S/C13H11.Rb/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-11H;/q-1;+1 |
InChIキー |
GNHWYYAIWXGJQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[CH-]C2=CC=CC=C2.[Rb+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


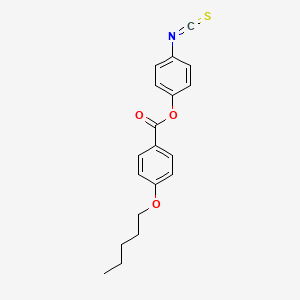
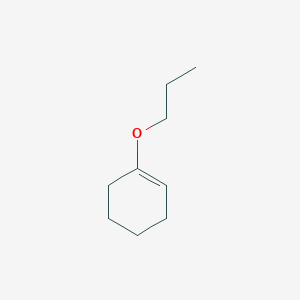
![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)
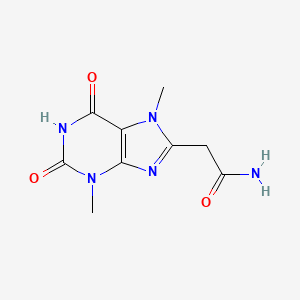
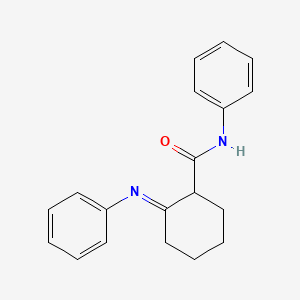

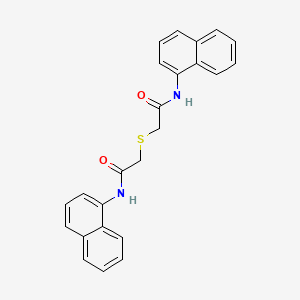
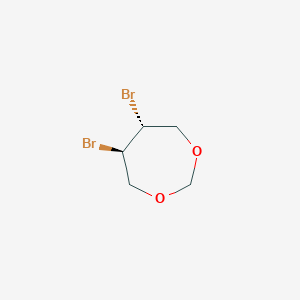
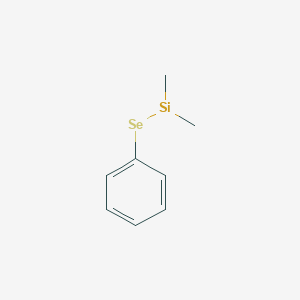
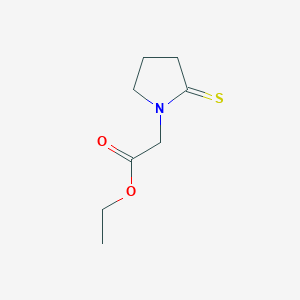
![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)
